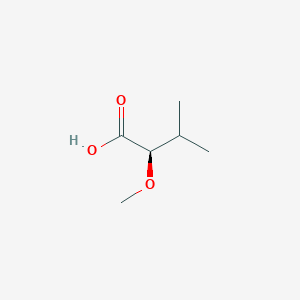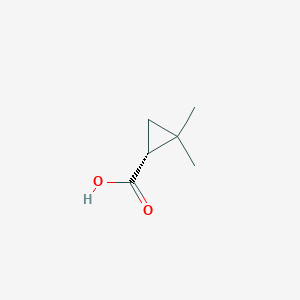
(R)-2,2-Dimethylcyclopropanecarboxylic acid
Descripción general
Descripción
(R)-2,2-Dimethylcyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2,2-Dimethylcyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2,2-Dimethylcyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantiomer Transformation
The resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid can be utilized for enantiomer transformation into (R)- and (S)-dimethyl 2-methylsuccinates (Kovalenko & Kulinkovich, 2011).
Stereo-selective Synthesis
The synthesis of cis-isomer of (1RS)-cis, trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is modified for scientific applications (Kondo et al., 1980).
Intermediate for Medicaments and Pesticides
2,2-Dimethylcyclopropane carboxylic acid serves as an intermediate in the production of various medicaments and pesticides (Li Gong, 2007).
Chiral Building Block for Cilastatin
RhEst1 is an efficient hydrolase for bioproduction of optically pure (S)-2,2-dimethyl cyclopropane carboxylic acid, crucial for cilastatin synthesis (Zhang et al., 2014).
Cardiovascular Research Drug Intermediate
The synthesized (+)-(S)-2,2-dimethylcyclopropanecarboxylic acid is a key intermediate in cilastatin, a drug used in cardiovascular research (L. Jun, 2004).
Enantioselective Production
Enantioselective production of (S)-2,2-dimethylcyclopropane carboxylic acid by Rhodococcus erythropolis ATCC 25544 cells at pH 7.0, 20°C, and 10% (v/v) methanol has applications in research (Yeom et al., 2007).
Biological Activity Studies
N-(heterocycle)-2,2-dimethylcyclopropanecarboxamides were synthesized with 2,2-dimethylcyclopropanecarboxylic acid as a leading compound for studying its biological activity (Wang Jing, 2008).
Optically Active Derivatives
Rhodococcus sp. AJ270 microbial cells catalyzed the enzymatic synthesis of optically active 2,2-dimethylcyclopropanecarboxylic acids and derivatives (Wang & Feng, 2002).
Propiedades
IUPAC Name |
(1R)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNMOMYTTGHNGJ-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]1C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,2-Dimethylcyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B8211365.png)
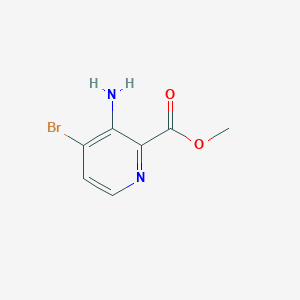
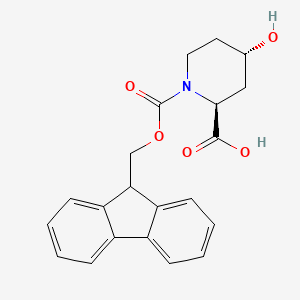
![N-cyclohexylcyclohexanamine;(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B8211375.png)
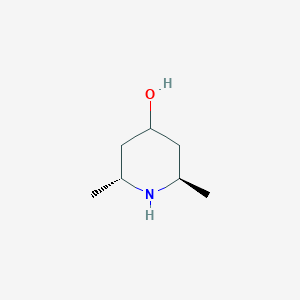

![benzyl N-[(4R)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate](/img/structure/B8211390.png)



![Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B8211417.png)


